1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone
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Overview
Description
1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA . The specific interactions would depend on the structure of the compound and the nature of its targets.
Biochemical Pathways
The compound may affect various biochemical pathways, given the diverse biological activities of thiazole derivatives . For example, it could influence pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth. The downstream effects would depend on the specific pathways affected and could include changes in cellular functions, physiological responses, and disease progression.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially induce a wide range of effects . For example, it could reduce inflammation, alleviate pain, inhibit microbial growth, suppress viral replication, promote diuresis, prevent convulsions, protect neurons, or inhibit tumor growth.
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility could affect its absorption and distribution in the body, while its stability could be influenced by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s efficacy could be affected by factors such as the concentration of its targets, the presence of competing substances, and the physiological state of the cells or tissues it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4-(methylthio)benzo[d]thiazol-2-amine with 4-methyl-5-thiazoleethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with altered molecular structures.
Scientific Research Applications
1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and as a component in various chemical processes.
Comparison with Similar Compounds
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Used as a photoinitiator in UV curing systems.
4-(Methylthio)benzo[d]thiazol-2-amine: A related compound with potential biological activity.
1-(4-Methylthiophenyl)-2-morpholinopropan-1-one: Another derivative with applications in organic synthesis.
Uniqueness: 1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone stands out due to its unique combination of functional groups and its potential for diverse applications across multiple scientific fields.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its complex structure and versatile reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-methyl-2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-7-12(8(2)18)21-13(15-7)17-14-16-11-9(19-3)5-4-6-10(11)20-14/h4-6H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANXMPWOSQFHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC=C3SC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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